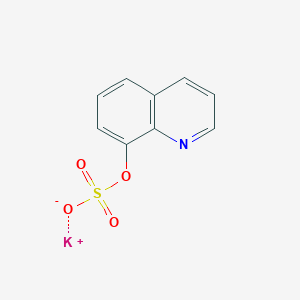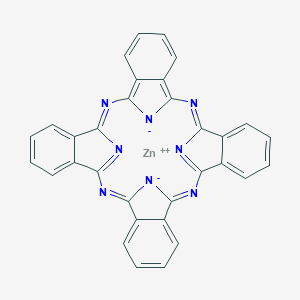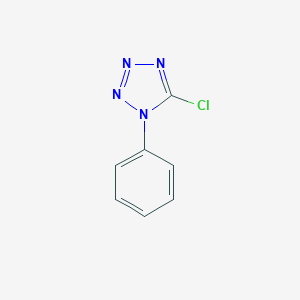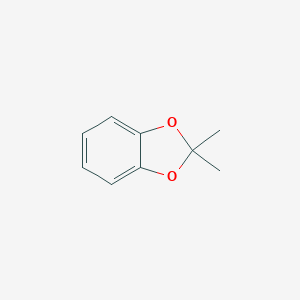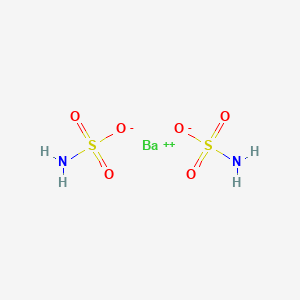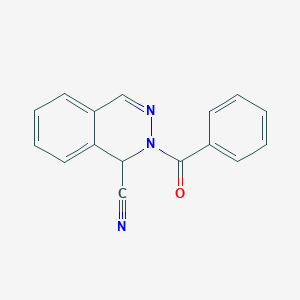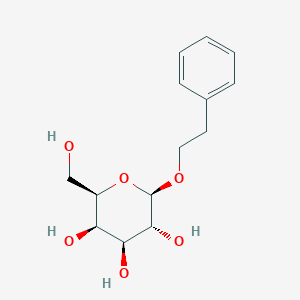
Phenethyl beta-D-galactopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Phenethyl beta-D-galactopyranoside involves multiple steps, including the preparation of intermediates like 1,4-anhydro-beta-D-galactopyranose and its derivatives. These compounds serve as key intermediates in various biochemical pathways and synthetic processes. For instance, Sadeghi‐Khomami et al. (2010) discussed the synthesis of 1,4-anhydro-beta-D-galactopyranose, proposed as an intermediate in the isomerization catalyzed by UDP-galactopyranose mutase, highlighting the synthetic pathways and the challenges in achieving efficient synthesis (Sadeghi‐Khomami et al., 2010).
Molecular Structure Analysis
The molecular structure of Phenethyl beta-D-galactopyranoside and its derivatives has been explored through X-ray diffraction, NMR spectroscopy, and other analytical techniques. Tomić et al. (1995) provided a detailed conformational analysis of a related compound, showcasing the 4C1 chair conformation of the beta-D-galactopyranose rings and the spatial arrangement of the molecule's components (Tomić et al., 1995).
Chemical Reactions and Properties
Phenethyl beta-D-galactopyranoside participates in various chemical reactions, including acyl group migration and cleavage in selectively protected beta-D-galactopyranosides, as well as reactions with alcohols and azide ion. Studies like Roslund et al. (2008) have delved into the specifics of acyl group migration, offering insights into the stability and reactivity of ester protecting groups in these compounds (Roslund et al., 2008).
Physical Properties Analysis
The physical properties of Phenethyl beta-D-galactopyranoside, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Srikrishnan and An (1988) detailed the crystal structure of a key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, providing valuable data on the compound's physical characteristics (Srikrishnan & An, 1988).
Chemical Properties Analysis
The chemical properties of Phenethyl beta-D-galactopyranoside, including its reactivity and stability under various conditions, are explored through studies on its synthesis, derivative formation, and interactions with other molecules. For example, the study by Dondoni et al. (1999) on the synthesis of the methylene isostere of the glycosphingolipid beta-D-galactosyl ceramide sheds light on the chemical versatility and potential applications of Phenethyl beta-D-galactopyranoside derivatives (Dondoni et al., 1999).
Wissenschaftliche Forschungsanwendungen
Selective inhibition of Escherichia coli : Phenethyl beta-D-galactopyranoside (PEG) can inhibit Escherichia coli by being hydrolyzed to form phenethyl alcohol, which is toxic to E. coli. This property allows for the selective inhibition of E. coli in the presence of Salmonella typhimurium (Johnston & Thatcher, 1967).
β-Galactosidase activity assay : PEG is used in assays for β-galactosidase activity, a common reporter gene in biological research. It is involved in the development of assay methods that are more sensitive and stable than traditional methods (Gong et al., 2009).
Inhibitor for glycosyltransferases : PEG has been used to develop inhibitors for enzymes like alpha(1→2)-fucosyltransferase. This application is significant in medicinal chemistry, providing insights into enzyme function and potential therapeutic targets (Palcic et al., 1989).
Study of β-Galactosidase from Thermomyces lanuginosus : Research involving PEG has contributed to the characterization of β-galactosidase enzymes, which are crucial for understanding various biological processes and potential industrial applications (Fischer et al., 1995).
Blood-Group H Gene-Associated Studies : PEG has been utilized in studies related to the blood-group H gene-associated guanosine diphosphate L-fucose:β-D-galactosyl alpha-2-L-fucosyltransferase, contributing to our understanding of blood group biochemistry (Chester et al., 1976).
Senescence-Associated β-Galactosidase Detection : PEG is used in detecting senescence-associated β-galactosidase in cells, an important marker for studying cellular aging and related diseases (van der Loo et al., 1998).
Neuroprotective, Anti-Inflammatory, and Antioxidant Studies : Phenylethanoid glycosides, related to PEG, have shown significant bioactivities in various diseases, demonstrating the importance of such compounds in medicinal chemistry research (Xue & Yang, 2016).
Fluorescent Labeling of β-Galactosidases : PEG is involved in the development of fluorescent labeling methods for β-galactosidases, aiding in proteomics and enzyme research (Kurogochi et al., 2004).
Zukünftige Richtungen
The future directions of Phenethyl beta-D-galactopyranoside research could involve further exploration of its role in the formation of intra and intermolecular hydrogen bond networks . Additionally, the development of novel β-galactosidases derived from microbial sources or by engineering means together have converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIJUWUQTVDQE-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933439 | |
| Record name | 2-Phenylethyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl beta-D-galactopyranoside | |
CAS RN |
14861-16-6 | |
| Record name | 2-Phenylethyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
